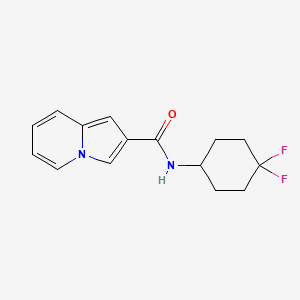

N-(4,4-difluorocyclohexyl)indolizine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4,4-difluorocyclohexyl)indolizine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F2N2O/c16-15(17)6-4-12(5-7-15)18-14(20)11-9-13-3-1-2-8-19(13)10-11/h1-3,8-10,12H,4-7H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNHMPWGVLIBDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CN3C=CC=CC3=C2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)indolizine-2-carboxamide typically involves the following steps:

Formation of the Indolizine Core: The indolizine core can be synthesized using classical methodologies such as the Scholtz or Chichibabin reactions.

Introduction of the Difluorocyclohexyl Group: The difluorocyclohexyl group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Key Synthetic Pathways

-

Cycloaddition Reactions : Indolizines can be synthesized through [3+2] cycloaddition reactions involving suitable dipolarophiles. For instance, the reaction of indole derivatives with electron-deficient alkenes can yield indolizine structures efficiently .

-

Nucleophilic Substitution : The introduction of the difluorocyclohexyl group can be accomplished through nucleophilic substitution reactions where 4,4-difluorocyclohexyl amines are reacted with activated carboxylic acids or their derivatives .

Reaction Conditions

The reactions typically require specific conditions such as:

-

Catalysts : Transition metals like palladium or copper are often employed to facilitate cycloaddition and substitution reactions.

-

Solvents : Polar aprotic solvents (e.g., DMF or DMSO) are commonly used to dissolve reactants and enhance reaction rates.

-

Chemical Reactions Involving N-(4,4-difluorocyclohexyl)indolizine-2-carboxamide

The chemical reactivity of this compound is characterized by its ability to undergo various transformations:

Hydrolysis and Amide Formation

Hydrolysis of the carboxamide group can lead to the formation of corresponding carboxylic acids under acidic or basic conditions. This reaction is significant for modifying the compound's solubility and biological activity.

Oxidation Reactions

Oxidative transformations can be performed using oxidizing agents such as manganese dioxide or potassium permanganate to convert alcohols or amines into ketones or aldehydes, respectively. These modifications can enhance the compound's pharmacological profile .

Cyclization Reactions

Indolizines can participate in cyclization reactions with various reagents:

-

[8+2] Cycloadditions : These reactions involve the formation of larger cyclic structures by combining indolizines with other cyclic compounds under thermal or catalytic conditions .

Substitution Reactions

Substitution at the indole nitrogen or carbon positions can introduce diverse functional groups, enhancing the compound's versatility in drug design.

| Reaction Type | Example Reaction | Outcome |

|---|---|---|

| Hydrolysis | This compound + H₂O → Carboxylic Acid | Formation of carboxylic acid |

| Oxidation | Alcohol derivative + MnO₂ → Ketone | Conversion to ketone |

| [8+2] Cycloaddition | Indolizine + Alkyne → Larger cyclic structure | Formation of cyclized product |

| Substitution | Indolizine + Halogen → Halogenated derivative | Introduction of halogen functionality |

-

Research Findings and Applications

Recent studies have highlighted the potential applications of this compound in medicinal chemistry:

-

Anti-cancer Activity : Compounds derived from indolizines exhibit cytotoxic effects against various cancer cell lines, making them candidates for further development as anti-cancer agents .

-

Anti-inflammatory Properties : The structural modifications can enhance inhibition against cyclooxygenase enzymes, which are critical targets in inflammation pathways .

This compound presents a rich field for exploration in chemical synthesis and medicinal applications. Its diverse reactivity allows for extensive modification that can lead to novel compounds with enhanced biological activities. Ongoing research into its chemical properties will continue to unveil its potential in drug discovery and development.

Scientific Research Applications

Anticancer Activity

One of the primary applications of N-(4,4-difluorocyclohexyl)indolizine-2-carboxamide is its role as a selective inhibitor in cancer treatment. Research indicates that compounds with similar structural characteristics have shown efficacy against various cancer cell lines.

Case Study: PARP-1 Inhibition

A notable study highlighted the compound's ability to selectively inhibit poly(ADP-ribose) polymerase-1 (PARP-1), a target in oncology. The compound demonstrated:

- Potency : Effective in vivo against MDA-MB-436 and Capan-1 xenograft models.

- Mechanism : Cocrystal structures revealed insights into its selectivity for PARP-1 over PARP-2, mitigating potential toxicities associated with broader inhibition .

Anti-inflammatory Properties

This compound derivatives have been explored for their anti-inflammatory effects through inhibition of cyclooxygenase-2 (COX-2).

Data Table: COX-2 Inhibition Studies

| Compound | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| N-(4,4-difluorocyclohexyl)indolizine derivative | 5.84 | Indomethacin | 6.84 |

The study found that the indolizine derivatives exhibited promising COX-2 inhibitory activity comparable to established anti-inflammatory drugs, indicating their potential for developing new anti-inflammatory agents .

Antituberculosis Activity

Research has also identified indole-2-carboxamides, structurally related to this compound, as promising candidates against Mycobacterium tuberculosis.

Findings on Antituberculosis Efficacy

Indole derivatives showed:

- Activity : Low micromolar potency against M. tuberculosis.

- Structure-Activity Relationship : Modifications to the cyclohexyl ring enhanced activity while maintaining favorable pharmacokinetic properties .

Mechanistic Insights and Computational Studies

Computational studies have been integral in understanding the binding interactions of this compound with target enzymes.

Molecular Docking Results

Molecular docking studies provided insights into:

- Binding Affinity : Strong interactions with the active sites of COX-2 and PARP-1.

- Key Interactions : Hydrophobic interactions were identified as significant contributors to the inhibitory activity observed in biological assays .

Potential for Neurodegenerative Disorders

Emerging research suggests that indolizine derivatives may also have applications in treating neurodegenerative disorders. They are being investigated as P2X7 antagonists, which could provide therapeutic benefits in conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)indolizine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1. Comparison of Thiazole-Based Analogs

| Compound | Core Structure | Substituent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 108 | Thiazole | 3-Methyl-1-(trimethoxybenzoyl)butyl | 78 | >95% |

| 109 | Thiazole | 2-Phenyl-1-(trimethoxybenzoyl)ethyl | 67 | >95% |

| 110 | Thiazole | 2-(4-Hydroxyphenyl)-1-(trimethoxybenzoyl)ethyl | 35 | >95% |

| 111 | Thiazole | Pyrrolidin-2-yl-(trimethoxybenzoyl) | 39 | >95% |

Imidazole Derivatives (AMG-bis-006)

AMG-bis-006 () incorporates a 4,4-difluorocyclohexyl group within an imidazole scaffold. Unlike the indolizine compound, AMG-bis-006 includes a benzylmethyl substituent and targets kappa opioid receptors (KOR). The imidazole ring’s smaller size and higher basicity may enhance receptor binding kinetics compared to indolizine’s planar structure. This highlights how minor changes in heterocyclic cores can redirect pharmacological activity .

Benzimidazole Sulfonamide Salts (AstraZeneca Patent)

The patent in describes crystalline forms of a benzimidazole sulfonamide salt containing the 4,4-difluorocyclohexyl group. While the indolizine compound is a neutral carboxamide, the sulfonamide salt’s ionic nature improves aqueous solubility and crystallinity, critical for formulation stability. This underscores the importance of solid-state engineering in optimizing drug-like properties .

Key Structural and Functional Insights

- Role of 4,4-Difluorocyclohexyl Group : Consistently improves metabolic resistance across analogs, as fluorine atoms reduce cytochrome P450-mediated oxidation .

- Heterocyclic Core Impact :

- Indolizine : Offers planar rigidity for target pocket penetration.

- Thiazole/Imidazole : Smaller size favors entropic gains in binding.

- Benzimidazole : Enhanced hydrogen-bonding via NH groups.

- Synthetic Challenges : Lower yields in bulkier analogs (e.g., Compound 110) suggest steric effects during amide coupling .

Biological Activity

N-(4,4-Difluorocyclohexyl)indolizine-2-carboxamide is a compound belonging to the indolizine class, which has garnered significant attention due to its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of Indolizines

Indolizines are nitrogen-containing heterocycles that exhibit a wide range of biological activities. They are structurally related to indole and purines, making them interesting candidates for drug development. The indolizine scaffold is known for its ability to interact with various biological targets, resulting in activities such as analgesic, anti-inflammatory, antimicrobial, and anticancer effects .

1. COX-2 Inhibition

One of the key biological activities associated with indolizine derivatives, including this compound, is their inhibition of cyclooxygenase-2 (COX-2). This enzyme plays a crucial role in inflammation and pain signaling. Studies have shown that various indolizine compounds exhibit micromolar inhibitory activity against COX-2, with some derivatives demonstrating IC50 values comparable to established COX inhibitors like indomethacin .

| Compound | IC50 (µM) | Reference |

|---|---|---|

| This compound | TBD | |

| Indomethacin | 6.84 | |

| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | 5.84 |

2. Anticancer Activity

Indolizines have also been explored for their anticancer potential. Research indicates that certain derivatives can induce apoptosis in cancer cell lines by activating apoptotic markers such as caspases and modulating Bcl-2 family proteins . The ability of these compounds to target multiple pathways involved in cell proliferation and survival makes them promising candidates for cancer therapy.

3. Antioxidant Properties

The antioxidant capabilities of indolizines have been documented in various studies. These compounds can scavenge free radicals and reduce oxidative stress markers, which are implicated in numerous diseases including cancer and neurodegenerative disorders .

The biological activity of this compound can be attributed to several mechanisms:

- Hydrophobic Interactions : Molecular modeling studies indicate that hydrophobic interactions are significant contributors to COX-2 inhibition by indolizines .

- Apoptosis Induction : The compound may activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

- Antioxidant Mechanism : Indolizines can reduce oxidative stress by scavenging reactive oxygen species (ROS), thereby protecting cells from damage .

Case Study 1: COX-2 Inhibition

In a comparative study evaluating various indolizine derivatives for their COX-2 inhibitory activity, this compound was found to exhibit significant inhibitory effects similar to those observed with established drugs like indomethacin. The study utilized molecular docking techniques to elucidate the binding interactions between the compound and the COX-2 enzyme.

Case Study 2: Anticancer Efficacy

Another study focused on the anticancer properties of indolizine derivatives demonstrated that this compound effectively induced apoptosis in MCF-7 breast cancer cells. The mechanism involved the activation of caspases 3 and 9 and modulation of Bcl-2 levels, highlighting its potential as an anticancer agent .

Q & A

Q. What are the established synthetic routes for N-(4,4-difluorocyclohexyl)indolizine-2-carboxamide, and how are yields optimized?

The compound is typically synthesized via a two-step approach: (1) hydrolysis of precursor esters to generate the carboxylic acid intermediate and (2) coupling with 4,4-difluorocyclohexylamine using carbodiimide-based reagents (e.g., EDCI or DCC) in the presence of a catalyst. For example, demonstrates yields ranging from 35% to 78% depending on steric and electronic effects of substituents. Optimization strategies include adjusting stoichiometric ratios, solvent polarity (e.g., DMF vs. THF), and reaction time. Lower yields (e.g., 30% in ) may arise from competing side reactions or poor solubility of intermediates .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- ¹H/¹³C NMR : Confirms regioselectivity of amide bond formation and cyclohexyl substitution patterns. For example, reports distinct shifts for the 4,4-difluorocyclohexyl group (δ ~2.0–2.5 ppm in ¹H NMR).

- ESI-MS : Validates molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with deviations <1 ppm.

- HPLC : Purity >95% is typically achieved via reverse-phase chromatography (C18 columns, acetonitrile/water gradients) .

Advanced Research Questions

Q. How can conflicting SAR data for indolizine carboxamide derivatives be systematically addressed?

Contradictions in structure-activity relationships (SAR) often arise from assay variability or unaccounted physicochemical properties. For example, shows that fluorination at specific indole positions enhances anti-mycobacterial activity, while bulkier substituents (e.g., adamantyl groups) reduce solubility. To resolve discrepancies:

Q. What methodological approaches are effective for optimizing low-yield synthetic steps?

Low yields (e.g., 6% in for compound 69) may result from inefficient coupling or side reactions. Mitigation strategies include:

Q. How does the 4,4-difluorocyclohexyl moiety influence pharmacokinetic properties?

The difluorocyclohexyl group enhances metabolic stability by reducing CYP450-mediated oxidation. highlights its role in improving oral bioavailability in crystalline forms. Comparative studies with non-fluorinated analogs (e.g., cyclohexyl or tert-butyl groups) show increased plasma half-life (t₁/₂) and blood-brain barrier penetration due to reduced polarity .

Q. What techniques are used to characterize polymorphic forms of this compound?

Polymorphism analysis involves:

- PXRD : Distinguishes crystal packing patterns (e.g., AstraZeneca’s patent in ).

- DSC/TGA : Identifies thermal stability and phase transitions.

- Solid-state NMR : Resolves conformational differences in amorphous vs. crystalline states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.